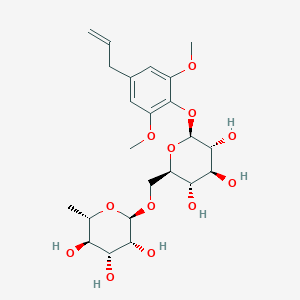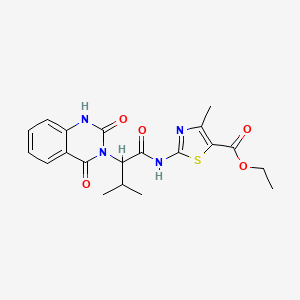
Methoxyeugenol 4-O-rutinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxyeugenol 4-O-rutinoside can be synthesized through a series of chemical reactions involving the precursor eugenol. One method involves the use of carboxylic acid reductase (CAR) and cinnamyl alcohol dehydrogenase (CAD) enzymes to convert ferulic acid to coniferyl alcohol, which is then further processed to produce methoxyeugenol . The reaction conditions typically include incubation at 30°C and 180 rpm in a medium supplemented with glycerol and relevant antibiotics .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources such as the bark of Daphniphyllum angustifolium. The extraction process can be optimized to increase yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Methoxyeugenol 4-O-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methoxyeugenol 4-O-rutinoside has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other phenyl glucosides and related compounds.
Biology: It has been studied for its potential anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of flavors and fragrances due to its aromatic properties.
Mecanismo De Acción
Methoxyeugenol 4-O-rutinoside exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the suppression of the NFκB signaling pathway, which plays a crucial role in inflammation . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Methoxyeugenol 4-O-rutinoside is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Eugenol: A phenylpropanoid with similar aromatic properties but lacking the glucoside moiety.
Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory properties.
This compound stands out due to its combination of phenyl glucoside structure and potent biological activities, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C23H34O12 |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-prop-2-enylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O12/c1-5-6-11-7-12(30-3)21(13(8-11)31-4)35-23-20(29)18(27)16(25)14(34-23)9-32-22-19(28)17(26)15(24)10(2)33-22/h5,7-8,10,14-20,22-29H,1,6,9H2,2-4H3/t10-,14+,15-,16+,17+,18-,19+,20+,22+,23-/m0/s1 |
Clave InChI |
ALGDJCMDOIVQMZ-MAYVRUKNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)

![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)



![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)

![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
